molecular formula C16H14FNO3 B312079 Ethyl 2-[(3-fluorobenzoyl)amino]benzoate

Ethyl 2-[(3-fluorobenzoyl)amino]benzoate

Cat. No.: B312079
M. Wt: 287.28 g/mol
InChI Key: BPGIHIGUMPRJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(3-fluorobenzoyl)amino]benzoate is an aromatic ester featuring a benzoate core substituted at the 2-position with an amino group linked to a 3-fluorobenzoyl moiety. The meta-fluorine substitution on the benzoyl group introduces electronic effects (e.g., electron-withdrawing) and steric considerations that influence reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C16H14FNO3

Molecular Weight

287.28 g/mol

IUPAC Name

ethyl 2-[(3-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14FNO3/c1-2-21-16(20)13-8-3-4-9-14(13)18-15(19)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3,(H,18,19)

InChI Key

BPGIHIGUMPRJBE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

  • Ethyl 4-[(4-fluorobenzoyl)amino]benzoate (CAS 1260644-01-6): Structural difference: Fluorine is para-substituted on the benzoyl group instead of meta. Electronic effects may also differ due to altered resonance stabilization . Applications: Used in pharmaceutical intermediates, similar to the target compound.

Trifluoroacetyl vs. Fluorobenzoyl Substituents

  • Ethyl 4-[(trifluoroacetyl)amino]benzoate (RN 24676-69-5): Structural difference: Replaces the 3-fluorobenzoyl group with a trifluoroacetyl moiety. Implications: The trifluoroacetyl group is significantly more electron-withdrawing, which may increase electrophilicity at the amide bond, altering hydrolysis rates or reactivity in nucleophilic substitution reactions. This could enhance its utility in radical polymerization initiators or as a reactive intermediate .

Heterocyclic and Thiourea Derivatives

  • Ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate (C200-1995): Structural difference: Incorporates a thiourea group (N–C(=S)–N) instead of the amide bond. Implications: The thiourea moiety enhances hydrogen-bonding capacity and may improve metal-chelating properties. The increased logP (5.9968) suggests higher lipophilicity, making it more suitable for membrane-permeable drug candidates . Molecular weight: 418.56 g/mol, significantly larger than the target compound.

Cyanoacetyl and Bromophenyl Derivatives

  • Ethyl 2-[(2-cyanoacetyl)amino]benzoate (CAS 904597-52-0): Structural difference: Substitutes the fluorobenzoyl group with a cyanoacetyl group. This compound is used in medicinal chemistry for synthesizing heterocycles like oxazoles or imidazoles .
  • Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (CAS 6119-09-1): Structural difference: Features a bromophenylacetyl group. Implications: Bromine’s leaving-group capability makes this compound a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug synthesis .

Amino and Methyl-Substituted Analogs

  • Ethyl 3-amino-4-fluorobenzoate (CAS 455-75-4): Structural difference: Contains a free amino group at the 3-position and fluorine at the 4-position on the benzoate ring. Boiling point: 285.5°C (predicted), higher than non-fluorinated analogs due to dipole interactions .
  • Ethyl 3-fluoro-2-methylbenzoate (CAS 114312-57-1):
    • Structural difference: Methyl group at the 2-position and fluorine at the 3-position.
    • Implications: Steric hindrance from the methyl group may reduce reactivity at the ester carbonyl, extending shelf life in formulation chemistry .

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